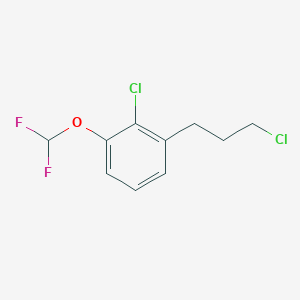
1-Chloro-2-(3-chloropropyl)-6-(difluoromethoxy)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-2-(3-chloropropyl)-6-(difluoromethoxy)benzene is an organic compound with the molecular formula C10H10Cl2F2O It is a derivative of benzene, featuring chloro, chloropropyl, and difluoromethoxy substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-2-(3-chloropropyl)-6-(difluoromethoxy)benzene typically involves the following steps:
Starting Material: The synthesis begins with a benzene derivative that has a chloro substituent.
Chloropropylation: The introduction of the chloropropyl group is achieved through a Friedel-Crafts alkylation reaction. This involves the reaction of the benzene derivative with 3-chloropropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Difluoromethoxylation: The final step involves the introduction of the difluoromethoxy group. This can be achieved through a nucleophilic substitution reaction using a suitable difluoromethoxy reagent under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products and waste.
化学反応の分析
Types of Reactions
1-Chloro-2-(3-chloropropyl)-6-(difluoromethoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The chloro and chloropropyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Elimination Reactions: Under certain conditions, elimination reactions can occur, leading to the formation of alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted benzene derivatives, while oxidation can produce carboxylic acids or ketones.
科学的研究の応用
1-Chloro-2-(3-chloropropyl)-6-(difluoromethoxy)benzene has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of organic molecules with biological systems.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-Chloro-2-(3-chloropropyl)-6-(difluoromethoxy)benzene involves its interaction with molecular targets through its functional groups. The chloro and chloropropyl groups can participate in various chemical reactions, while the difluoromethoxy group can influence the compound’s reactivity and stability. The specific pathways and targets depend on the context in which the compound is used.
類似化合物との比較
Similar Compounds
- 1-Chloro-2-(3-chloropropyl)-3-(difluoromethoxy)benzene
- 1-Chloro-2-(3-chloropropyl)-4-(difluoromethoxy)benzene
- 1-Chloro-2-(3-chloropropyl)-5-(difluoromethoxy)benzene
Uniqueness
1-Chloro-2-(3-chloropropyl)-6-(difluoromethoxy)benzene is unique due to the specific positioning of its substituents, which can influence its chemical reactivity and potential applications. The presence of both chloro and difluoromethoxy groups provides a combination of properties that can be advantageous in various research and industrial contexts.
特性
分子式 |
C10H10Cl2F2O |
|---|---|
分子量 |
255.08 g/mol |
IUPAC名 |
2-chloro-1-(3-chloropropyl)-3-(difluoromethoxy)benzene |
InChI |
InChI=1S/C10H10Cl2F2O/c11-6-2-4-7-3-1-5-8(9(7)12)15-10(13)14/h1,3,5,10H,2,4,6H2 |
InChIキー |
TUCSAIKJAJNHMH-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)OC(F)F)Cl)CCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















